molecular formula C136H210N40O31S B549272 Cosyntropin CAS No. 16960-16-0

Cosyntropin

Cat. No. B549272
CAS RN: 16960-16-0
M. Wt: 2933.4 g/mol
InChI Key: ZOEFCCMDUURGSE-CQVUSSRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cosyntropin is a man-made form of a hormone called adrenocorticotropic hormone (ACTH). ACTH is a hormone that is normally produced by the pituitary gland in the brain. ACTH stimulates the adrenal glands to release the hormones cortisol and adrenaline. These hormones help your body respond to stress and also support many systems of the body including circulation, metabolism, immunity, and the nervous system .


Synthesis Analysis

Cosyntropin is a synthetic peptide forming the fully active N-terminal portion of corticotropin. Like the endogenous peptide, cosyntropin stimulates the adrenal cortex to produce and secrete adrenocortical hormones .


Molecular Structure Analysis

Cosyntropin is a synthetic peptide with the empirical formula C136H210N40O31S and a molecular weight of 2933.44 . The structure is complex and can be visualized using specialized software .


Chemical Reactions Analysis

The chemical reactions involving Cosyntropin are complex and primarily occur in the body. Cosyntropin combines with a specific receptor in the adrenal cell plasma membrane and stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cosyntropin are complex due to its peptide nature. It is a synthetic peptide with a specific sequence of amino acids, giving it unique properties .

Scientific Research Applications

Summary of the Application

Cosyntropin is used in the field of endocrinology for the diagnosis of adrenal insufficiency (AI) and nonclassical congenital adrenal hyperplasia (NCCAH) . The cosyntropin test, also known as the short synacthen test, is widely used to evaluate adrenal function in patients with suspected AI .

Methods of Application or Experimental Procedures

The standard cosyntropin test is performed by administering 250 µg cosyntropin intravenously or intramuscularly. Serum cortisol is measured before and 30 and 60 minutes after a bolus injection . The goal of this study was to define cutoff values for cortisol and 17-hydroxyprogesterone (17-OHP) in serum by LC-MS/MS 30 and 60 minutes after intravenous administration of 250 µg tetracosactide acetate to healthy volunteers .

Results or Outcomes Obtained

The study found that the cortisol cutoff levels for LC-MS/MS were 412 and 485 nmol/L at 30 and 60 minutes, respectively . Applying the new cutoffs, 13 of 60 (22%) subjects who had AI according to conventional criteria now had a normal test result . For 17-OHP, the cutoff levels were 8.9 and 9.0 nmol/L at 30 and 60 minutes, respectively . This reduces the number of false-positive tests for AI and false-negative tests for NCCAH .

Application in Primary Aldosteronism Diagnosis

Summary of the Application

Cosyntropin is used in the diagnosis of primary aldosteronism (PA). It is administered during adrenal vein sampling (AVS), a technically challenging invasive technique that requires considerable expertise both for performing it and for interpreting the hormonal results .

Methods of Application or Experimental Procedures

Cosyntropin (synthetic adrenocorticotropin [ACTH]) is administered during AVS based on the premise that it could annul the untoward effects of pulsatile hormone secretion on AVS results, increase the Selectivity Index (SI), and thus facilitate the assessment of bilateral success . Cosyntropin was also suggested to augment the secretion of aldosterone more from the “culprit” adrenal gland than contralaterally, therefore increasing the Lateralization Index (LI) .

Results or Outcomes Obtained

The use of cosyntropin during AVS has become popular, although evidence supporting its usefulness was uncertain . Some centers reported clinical success based on systematic use of cosyntropin-stimulated AVS results .

Application in Adrenal Insufficiency Diagnosis

Summary of the Application

Cosyntropin is used in the diagnosis of primary and secondary adrenal insufficiency . The 250μg cosyntropin dose, also known as the high-dose ACTH test, is the gold standard test for diagnosis of primary adrenal insufficiency . The 1μg dose test, or the low-dose test, is mostly reserved for diagnosis of secondary adrenal insufficiency .

Methods of Application or Experimental Procedures

The high-dose ACTH test is performed by administering 250μg cosyntropin, while the low-dose test uses a 1μg dose of cosyntropin .

Results or Outcomes Obtained

The results of these tests help in the diagnosis of primary and secondary adrenal insufficiency .

Application in Neurology

Summary of the Application

Cosyntropin is used in neurology for the treatment of acute exacerbations of multiple sclerosis . It is a synthetic form of adrenocorticotropic hormone (ACTH) and stimulates the adrenal cortex to produce corticosteroids .

Methods of Application or Experimental Procedures

Cosyntropin is administered intramuscularly or intravenously. The usual dose for adults is 0.25 mg to 1 mg per day .

Application in Pediatrics

Summary of the Application

In pediatrics, cosyntropin is used for the diagnosis of adrenocortical insufficiency in children . This includes conditions such as congenital adrenal hyperplasia and Addison’s disease .

Methods of Application or Experimental Procedures

The cosyntropin stimulation test is performed by administering a dose of cosyntropin and then measuring the level of cortisol in the blood . The test can be performed with either a low dose (1 µg) or a standard dose (250 µg) of cosyntropin .

Results or Outcomes Obtained

The results of the cosyntropin stimulation test can help determine whether a child has adrenocortical insufficiency . The test is considered positive for adrenocortical insufficiency if the level of cortisol does not rise sufficiently after the administration of cosyntropin .

Safety And Hazards

Cosyntropin may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and require immediate medical attention . Common side effects may include an allergic reaction, fast or slow heartbeats, increased blood pressure, rash, or swelling in your hands or feet .

Future Directions

The future directions of Cosyntropin are primarily in its diagnostic use. It is used as part of a medical test called an ACTH stimulation test. This test can help doctors diagnose adrenal gland disorders such as Addison’s disease, Cushing syndrome, or hypopituitarism .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFCCMDUURGSE-SQKVDDBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H210N40O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2933.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cosyntropin elicits all the pharmacologic responses usually produced by endogenous corticotropin; however, cosyntropin is immunologically much less active than corticotropin since most of the antigenic activity of corticotropin has been attributed to the C-terminal portion of the molecule (i.e., the 22-39 amino acid residues). In patients with normal adrenocortical function, cosyntropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. When cosyntropin is used diagnostically, the effect of the drug is usually measured by determining plasma cortisol concentrations prior to and following administration of the drug. In patients with primary adrenocortical insufficiency (Addison's disease), cosyntropin does not substantially increase plasma cortisol concentrations.
Record name Cosyntropin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tetracosactide

CAS RN

16960-16-0
Record name Tetracosactide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cosyntropin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
9,600
Citations
GÅ Ueland, P Methlie, M Øksnes… - The Journal of …, 2018 - academic.oup.com
… The cosyntropin test is also used to diagnose partial enzyme … /L 60 minutes after cosyntropin stimulation is considered … and clinical action limits for the cosyntropin test do not exist (11, 12…
Number of citations: 54 academic.oup.com
PF Speckart, JT Nicoloff… - Archives of Internal …, 1971 - jamanetwork.com
… Cosyntropin is injected by vein, and a serum cortisol concentration 60 minutes later is compared with a sample removed just prior to the cosyntropin administration. A clear separation of …
Number of citations: 147 jamanetwork.com
AE DeClue, LG Martin, EN Behrend… - Journal of the …, 2011 - Am Vet Med Assoc
… The lowest doses of cosyntropin that stimulated a maximal cortisol and aldosterone … Lower doses of cosyntropin resulted in a shorter interval between IV administration of cosyntropin …
Number of citations: 23 avmajournals.avma.org
J Gettig, JP Cummings… - Pharmacy and …, 2009 - ncbi.nlm.nih.gov
… 2 In February 2008, the FDA approved a cosyntropin solution for injection, and Sandoz … for cosyntropin is in diagnostic testing of adrenal function. 2, 3 A depot formulation of cosyntropin (…
Number of citations: 46 www.ncbi.nlm.nih.gov
DD Hamilton, BA Cotton - Clinical pharmacology: advances and …, 2010 - Taylor & Francis
… of cosyntropin and then 30–60 minutes later. The cortisol levels and response to cosyntropin may … Of note, the setting of critical illness can greatly affect the cosyntropin test sensitivity on …
Number of citations: 27 www.tandfonline.com
LG Martin, EN Behrend, KL Mealey… - American journal of …, 2007 - Am Vet Med Assoc
… μg of cosyntropin/kg. After administration of 0.5 and 1.0 μg of cosyntropin/kg, mean peak serum cortisol concentration did not differ significantly; higher doses of cosyntropin resulted in …
Number of citations: 30 avmajournals.avma.org
T Wannachalee, L Zhao, K Nanba… - The Journal of …, 2019 - academic.oup.com
… with and without cosyntropin, and we sought to characterize the impact of cosyntropin on PA … of time-dependent aldosterone lateralization in response to cosyntropin stimulation. …
Number of citations: 50 academic.oup.com
LA Frank, JA Davis, JW Oliver - American journal of veterinary …, 2004 - Am Vet Med Assoc
… cosyntropin at 5 µg/kg or as a total dose of 250 µg. Serum estradiol concentration did not increase in response to either cosyntropin … minutes when comparing the 2 doses of cosyntropin. …
Number of citations: 22 avmajournals.avma.org
M Rauschecker, SB Abraham, BS Abel… - The Journal of …, 2016 - academic.oup.com
… This study demonstrates that the serum free cortisol response to cosyntropin is an alternative to serum total cortisol for the diagnosis of AI, and its use should be considered in patients …
Number of citations: 17 academic.oup.com
EF Kozyra, RS Wax, LD Burry - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… 1-μg cosyntropin testing followed by cosyntropin 250 μg 5 hours later. The results showed that 61% of the patients were diagnosed with relative AI with the 1-μg cosyntropin test while …
Number of citations: 54 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.